molecular formula C9H10N4O2 B14270283 3-Cyclopropylmethylxanthine CAS No. 131627-55-9

3-Cyclopropylmethylxanthine

Cat. No.: B14270283
CAS No.: 131627-55-9
M. Wt: 206.20 g/mol
InChI Key: HWIMWAMLHNOMRW-UHFFFAOYSA-N
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Description

3-Cyclopropylmethylxanthine is a synthetic xanthine derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylmethyl group attached to the xanthine core, which is a purine base commonly found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylmethylxanthine typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylmethylxanthine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylmethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like K2CO3.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Cyclopropylmethylxanthine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on various biological pathways and processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropylmethylxanthine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, leading to its observed biological effects. The compound may also inhibit certain enzymes, contributing to its pharmacological profile.

Comparison with Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant properties.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A xanthine derivative with vasodilatory effects.

Uniqueness: 3-Cyclopropylmethylxanthine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This structural modification can influence its binding affinity to receptors and its overall pharmacokinetic profile.

Properties

CAS No.

131627-55-9

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

3-(cyclopropylmethyl)-7H-purine-2,6-dione

InChI

InChI=1S/C9H10N4O2/c14-8-6-7(11-4-10-6)13(9(15)12-8)3-5-1-2-5/h4-5H,1-3H2,(H,10,11)(H,12,14,15)

InChI Key

HWIMWAMLHNOMRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C(=O)NC2=O)NC=N3

Origin of Product

United States

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